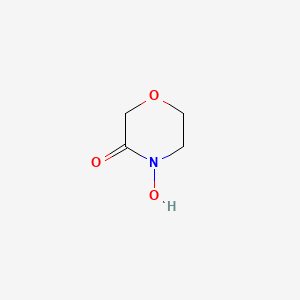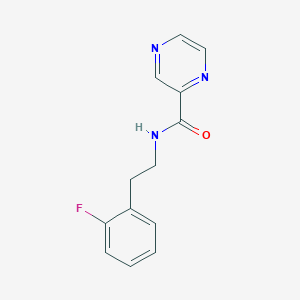
Benzenemethanol,4-(1-aminobutyl)-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenemethanol, where the benzene ring is substituted with a 1-aminobutyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanol as the core structure.
Substitution Reaction: A fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The 1-aminobutyl group is introduced via a nucleophilic substitution reaction. This involves reacting the fluorinated benzenemethanol with a suitable amine, such as butylamine, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
Benzenemethanol,4-(1-aminobutyl)-: Similar structure but lacks the fluorine atom.
Benzenemethanol,4-(1-aminopropyl)-3-fluoro-: Similar structure but with a shorter alkyl chain.
Benzenemethanol,4-(1-aminobutyl)-2-fluoro-: Similar structure but with the fluorine atom in a different position.
Uniqueness
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is unique due to the presence of both the 1-aminobutyl group and the fluorine atom at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC 名称 |
[4-(1-aminobutyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3 |
InChI 键 |
AOUBWNDDTPDPGC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)









![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)


